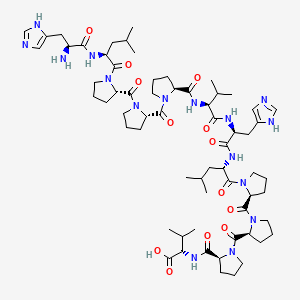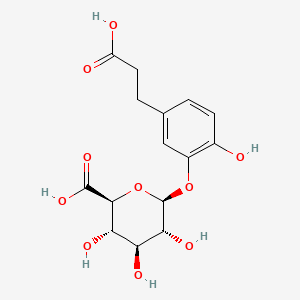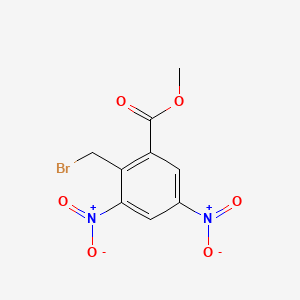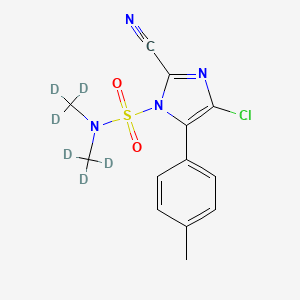
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPTP is an organic compound classified as a tetrahydropyridine . It is a piperidine derivative and a dopaminergic neurotoxin . It is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Synthesis Analysis
MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .Molecular Structure Analysis
The empirical formula of MPTP is C12H15N . The molecular weight of MPTP hydrochloride is 209.72 . The SMILES string representation isCl [H].CN1CCC (=CC1)c2ccccc2 . Chemical Reactions Analysis
MPTP itself is not toxic, but it is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, MPTP is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes .Physical And Chemical Properties Analysis
MPTP is a white to off-white powder . It has a melting point of 40 °C and a boiling point of 128 to 132 °C . It is slightly soluble in water .Mechanism of Action
MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals, toxic molecules that contribute further to cell destruction .
Safety and Hazards
MPTP is a regulated drug in Germany . Injection of MPTP causes rapid onset of Parkinsonism, hence users of MPPP contaminated with MPTP will develop these symptoms . Toxic effects of acute MPTP poisoning can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .
Future Directions
properties
CAS RN |
204689-33-8 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
178.29 |
IUPAC Name |
1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
PLRACCBDVIHHLZ-VIQYUKPQSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CC=C2 |
synonyms |
1,2,3,6-Tetrahydro-1-methyl-4-(phenyl-d5)pyridine; MPTP-d5; NSC 139654-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)







